6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
Description
Properties
CAS No. |
924634-80-0 |
|---|---|
Molecular Formula |
C19H13BrN2O3 |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
6-bromo-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H13BrN2O3/c20-11-5-6-15-13(8-11)17(19(24)25)18(23)16(22-15)7-10-9-21-14-4-2-1-3-12(10)14/h1-6,8-9,21,23H,7H2,(H,24,25) |
InChI Key |
DUAWFMBMQUYEPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NC4=C(C=C(C=C4)Br)C(=C3O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Synthesis
A common approach to quinoline-4-carboxylic acid derivatives involves condensation reactions starting from isatin or substituted anilines with ketones or aldehydes under basic or acidic conditions.
- Example from Patent CN102924374B:
- Isatin is reacted under highly basic aqueous conditions with acetone at 25–35 °C, followed by reflux for 5–15 hours to yield 2-toluquinoline-4-carboxylic acid (intermediate).
- This intermediate is then reacted with phenyl aldehyde at 95–105 °C for 1–6 hours to form 2-vinyl-4-quinoline carboxylic acid derivatives.
- Subsequent oxidation with potassium permanganate under mild conditions (35–45 °C) converts vinyl groups to carboxylic acids, yielding quinoline-2,4-dicarboxylic acid.
- Decarboxylation and further processing yield quinoline-4-carboxylic acid derivatives.
This method is industrially applicable due to mild conditions, inexpensive raw materials, and stable processes.
Bromination at the 6-Position
- Bromination is typically achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine in controlled conditions to selectively introduce bromine at the 6-position of the quinoline ring.
- The position selectivity is influenced by directing effects of existing substituents (hydroxyl and carboxyl groups) and reaction conditions (solvent, temperature, and reagent equivalents).
Hydroxylation at the 3-Position
- The 3-hydroxy group can be introduced via oxidation or hydrolysis of suitable precursors or by direct hydroxylation using reagents such as hydrogen peroxide or other mild oxidants under controlled pH and temperature to avoid over-oxidation.
Attachment of the (1H-indol-3-yl)methyl Group at the 2-Position
- The indol-3-ylmethyl substituent is introduced through nucleophilic substitution or coupling reactions.
- A common method involves the reaction of 2-chloroquinoline or 2-bromoquinoline derivatives with indol-3-ylmethanol or indol-3-ylmethyl halides under basic conditions to form the C–C bond at position 2.
- Alternatively, reductive amination or Mannich-type reactions can be employed where the quinoline-2-carboxaldehyde intermediate reacts with indole derivatives in the presence of reducing agents.
Representative Synthetic Route Summary Table
Research Findings and Optimization Notes
- The synthetic route is optimized for industrial scalability by using inexpensive starting materials (isatin, acetone) and mild reaction conditions to minimize side reactions and degradation.
- The bromination step requires careful control to avoid polybromination or substitution at undesired positions.
- The coupling of the indole moiety is sensitive to reaction conditions; solvents such as DMF or DMSO and bases like potassium carbonate are preferred to achieve high yields.
- Purification is typically achieved by recrystallization or chromatographic methods to ensure high purity for research applications.
Analytical Characterization (Typical)
| Technique | Purpose | Expected Data for Target Compound |
|---|---|---|
| NMR (1H, 13C) | Structural confirmation | Signals corresponding to quinoline, indole, bromine-substituted aromatic protons, hydroxyl, and carboxylic acid groups |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z ~397.2 (M+H)+ |
| IR Spectroscopy | Functional group identification | Bands for –OH (~3400 cm⁻¹), –COOH (~1700 cm⁻¹), aromatic C=C |
| Elemental Analysis | Purity and composition | Consistent with C19H13BrN2O3 |
| HPLC | Purity assessment | Single major peak with >95% purity |
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indol-3-yl)methyl)-6-bromo-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of quinoline ketones
Reduction: Formation of indole alcohols or de-brominated quinolines
Substitution: Formation of various substituted quinolines
Scientific Research Applications
Therapeutic Applications
Research has indicated that 6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid exhibits potential therapeutic properties, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve modulation of cell signaling pathways related to proliferation and survival.
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, indicating potential use as an antimicrobial agent. This property is particularly relevant in the context of rising antibiotic resistance.
- Anti-inflammatory Effects : Evidence suggests that this compound can reduce inflammation in cellular models, which may position it as a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Some studies have pointed to neuroprotective properties, suggesting its potential application in neurodegenerative diseases such as Alzheimer's.
Several case studies have documented the applications of this compound:
- Case Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF7 breast cancer cells. Results showed significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
- Antimicrobial Efficacy Study : A study published in Pharmaceutical Biology assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations comparable to standard antibiotics, highlighting its potential as an alternative treatment option.
- Neuroprotection Research : Research published in Neurochemistry International explored the neuroprotective effects on neuronal cell lines exposed to oxidative stress. The findings indicated that treatment with this compound reduced markers of oxidative damage significantly.
Mechanism of Action
The mechanism of action of 2-((1H-Indol-3-yl)methyl)-6-bromo-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The indole and quinoline moieties allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, it may inhibit the activity of kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Indole vs. Aryl Substituents: The indol-3-ylmethyl group in the target compound distinguishes it from analogs with phenyl or heteroaryl substituents (e.g., thiophene in , furan in ).
- Hydroxyl Position: The hydroxyl group at position 3 contrasts with compounds like 6-bromo-4-hydroxyquinoline-3-carboxylic acid , where hydroxyl and carboxylic acid positions are reversed. This difference alters acidity (pKa) and solubility profiles.
- Bromo and Carboxylic Acid : The bromo group at position 6 and carboxylic acid at position 4 are conserved in many analogs (e.g., ), suggesting their roles in electronic modulation and binding affinity.
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound’s estimated molecular weight (~417.25) is comparable to derivatives with bulky substituents (e.g., 460.99 for the trifluoromethyl-furan analog ). The indole moiety likely increases lipophilicity relative to hydroxylated analogs (e.g., 268.06 in ).
- Polar Functional Groups: The hydroxyl and carboxylic acid groups enhance aqueous solubility, whereas non-polar substituents like isopropoxy or trifluoromethyl prioritize membrane permeability.
Research Findings and Implications
- Biological Relevance : While biological data are sparse in the evidence, substituents like bromo (electron-withdrawing) and indole (π-stacking) are common in kinase inhibitors and antimicrobial agents.
- Material Science Applications : The trifluoromethyl group in and thiophene in highlight tunability for optoelectronic materials.
Biological Activity
6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid (CAS No. 924634-80-0) is a complex organic compound that integrates both indole and quinoline structures, which are significant in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H13BrN2O3 |
| Molecular Weight | 397.22 g/mol |
| IUPAC Name | 8-bromo-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
| InChI Key | IMFBQTGPQZPLSK-UHFFFAOYSA-N |
Biological Activities
The biological activities of this compound have been investigated across various studies, demonstrating potential in several areas:
1. Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study on related quinoline carboxylic acids showed that they inhibited cancer cell proliferation in various lines such as HeLa (cervical cancer) and HT29 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, potentially through modulation of signaling pathways associated with tumor growth and survival .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Quinoline derivatives are known for their ability to disrupt bacterial DNA synthesis and exhibit antifungal properties, making them candidates for further development as antimicrobial agents .
3. Anti-inflammatory Effects
In vitro studies have demonstrated the anti-inflammatory effects of quinoline derivatives, including this compound, by inhibiting pro-inflammatory cytokines in macrophage models. This suggests a potential therapeutic role in inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
Enzyme Inhibition
The compound may act as an enzyme inhibitor by binding to active sites or altering enzyme conformation. For example, it could inhibit dihydroorotate dehydrogenase, a target in cancer therapy .
Cellular Pathways
It is suggested that the compound modulates key cellular pathways involved in apoptosis and inflammation, potentially affecting NF-kB and MAPK signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives:
- Cancer Cell Lines : A study tested various quinoline derivatives against human cervical cancer cells (HeLa) and found significant antiproliferative effects with certain compounds exhibiting IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
- Inflammation Models : In experiments using RAW264.7 macrophages, compounds similar to this one showed reduced levels of inflammatory markers when treated with lipopolysaccharides (LPS), indicating their potential application in treating inflammatory conditions .
Q & A
Basic: What are the common synthetic routes for preparing 6-bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid?
Methodological Answer:
The synthesis of quinoline derivatives typically employs classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions, which involve cyclization of substituted anilines with carbonyl-containing intermediates. For brominated quinolines, bromination steps are integrated either pre- or post-cyclization. The indole moiety can be introduced via alkylation or coupling reactions at the quinoline’s 2-position. Transition metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald–Hartwig) may enhance regioselectivity for complex substitutions . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to mitigate side reactions like over-bromination or ester hydrolysis .
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- X-ray Crystallography : Provides definitive proof of molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding at the 3-hydroxy group) .
- Spectroscopy :
- NMR : and NMR identify substituent positions (e.g., indole methyl group at C2, bromine at C6) and confirm carboxylic acid protonation state.
- FT-IR : Confirms functional groups (e.g., O–H stretch at ~3200 cm, C=O at ~1700 cm).
- HRMS : Validates molecular formula (e.g., CHBrNO) and isotopic patterns for bromine .
- HPLC/Purity Analysis : Quantifies impurities from incomplete bromination or ester hydrolysis .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer:
Discrepancies in NMR assignments (e.g., overlapping peaks for aromatic protons) require:
- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon connectivity, distinguishing signals from the quinoline core and indole substituents.
- Computational Validation : Density Functional Theory (DFT) calculations predict chemical shifts and compare them to experimental data .
- Cross-Referencing Crystallographic Data : X-ray structures (e.g., analogous compounds in ) provide benchmark bond lengths and angles to validate proposed conformations.
Advanced: How can reaction yields be optimized for the bromination step in the quinoline core?
Methodological Answer:
Bromination efficiency depends on:
- Electrophilic Bromination Conditions : Use Lewis acids (e.g., FeBr) to activate Br or NBS (N-bromosuccinimide) for regioselective substitution at C6.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile stability.
- Temperature Control : Low temperatures (~0°C) reduce polybromination byproducts.
- In Situ Monitoring : TLC or UV-vis spectroscopy tracks reaction progress to terminate at the monobrominated stage .
Advanced: How can researchers design experiments to evaluate this compound’s biological activity?
Methodological Answer:
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Modify the indole methyl group or carboxylic acid moiety to assess impact on potency and selectivity.
- Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins using crystallographic data .
Advanced: What strategies address low solubility in pharmacological assays?
Methodological Answer:
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility.
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability, with enzymatic hydrolysis in vivo .
- Co-Solvent Systems : Use DMSO-water or cyclodextrin-based solutions to maintain stability during in vitro testing .
Advanced: How can computational modeling predict intermolecular interactions for crystallization?
Methodological Answer:
- Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., O–H···O hydrogen bonds) using crystallographic data .
- Molecular Dynamics (MD) : Simulates packing arrangements in different solvent systems to identify optimal crystallization conditions.
- Mercury CSD : Leverages Cambridge Structural Database (CSD) data to compare packing motifs with analogous quinoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
